6-phenyl-N-(2-phenylethyl)pyridazin-3-amine
CAS No.:
Cat. No.: VC11438545
Molecular Formula: C18H17N3
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3 |
|---|---|
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21) |
| Standard InChI Key | PMVDHINYRROUDO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Phenyl-N-(2-phenylethyl)pyridazin-3-amine (C₁₉H₁₈N₃) features a pyridazine core substituted at the 3-position with a N-(2-phenylethyl) group and at the 6-position with a phenyl ring. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, confers distinct electronic properties that influence reactivity and intermolecular interactions. The 2-phenylethylamine side chain introduces steric bulk and potential for π-π stacking, which may enhance binding affinity in biological systems .
Predicted Physicochemical Parameters
While experimental data for this compound are unavailable, properties can be extrapolated from analogs:
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Molecular weight: ~288.37 g/mol (calculated from C₁₉H₁₈N₃).
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LogP: Estimated ~3.5–4.0, based on comparisons to 6-methyl-N-phenylpyridazin-3-amine (LogP 1.40) and the hydrophobic contributions of the additional phenyl group.
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Solubility: Likely low aqueous solubility due to aromaticity, necessitating organic solvents (e.g., DMSO or ethanol) for biological assays .
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Thermal stability: Pyridazine derivatives typically exhibit melting points between 135–217°C , suggesting moderate thermal stability.
A comparative analysis of related compounds is provided in Table 1.
Table 1. Physicochemical properties of selected pyridazine derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine may follow strategies analogous to those for 3-hydrazino-6-substituted pyridazines . A plausible route involves:
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Friedel-Crafts acylation: Reacting biphenyl with succinic anhydride to form β-aroyl propionic acid.
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Cyclocondensation: Treating the acid with hydrazine hydrate to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
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Chlorination and amination: Converting the pyridazinone to 3-chloro-6-phenylpyridazine using POCl₃, followed by nucleophilic substitution with 2-phenylethylamine.
Key intermediates would require characterization via -NMR and IR spectroscopy. For example, the 3-chloro intermediate would show a C-Cl stretch at ~940 cm⁻¹ , while the final product’s amine group would exhibit N-H stretches near 3440 cm⁻¹ .
Crystallographic Considerations
Though no crystal structure exists for this compound, related pyridazine derivatives exhibit planar aromatic systems with intermolecular hydrogen bonding. For instance, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide displays hydrogen bonds between acetamide NH and pyridine N atoms , suggesting similar interactions might stabilize 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine in the solid state.
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